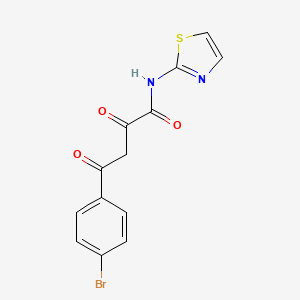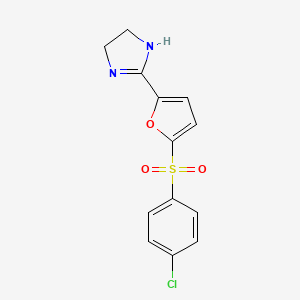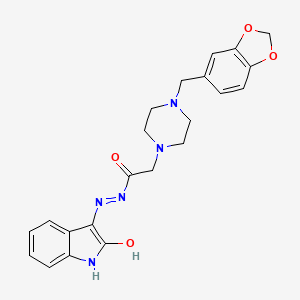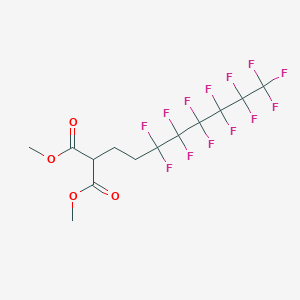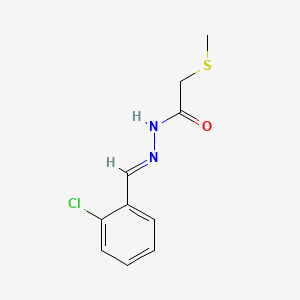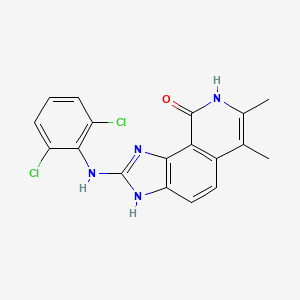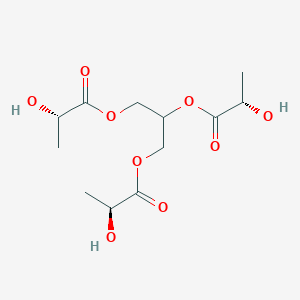
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a propanoic acid backbone with hydroxy and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- typically involves esterification reactions. One common method is the reaction of propanoic acid with glycerol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
- Propanoic acid, 2-hydroxy-, 2-methylpropyl ester
- 2-hydroxypropanoic acid
Uniqueness
Propanoic acid, 2-hydroxy-, 1,2,3-propanetriyl ester, (2S-(2R*(2(R*),3(R*))))- is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
182970-05-4 |
|---|---|
Fórmula molecular |
C12H20O9 |
Peso molecular |
308.28 g/mol |
Nombre IUPAC |
2,3-bis[[(2S)-2-hydroxypropanoyl]oxy]propyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H20O9/c1-6(13)10(16)19-4-9(21-12(18)8(3)15)5-20-11(17)7(2)14/h6-9,13-15H,4-5H2,1-3H3/t6-,7-,8-/m0/s1 |
Clave InChI |
QFZKSWMAYXNSEJ-FXQIFTODSA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC(COC(=O)[C@H](C)O)OC(=O)[C@H](C)O)O |
SMILES canónico |
CC(C(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


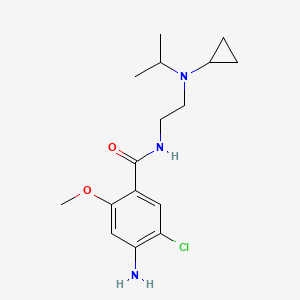
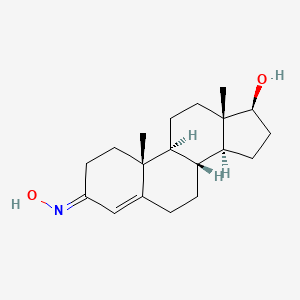

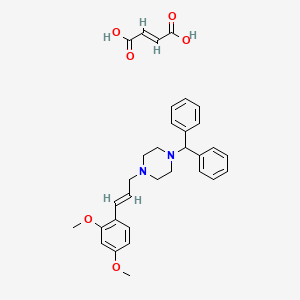
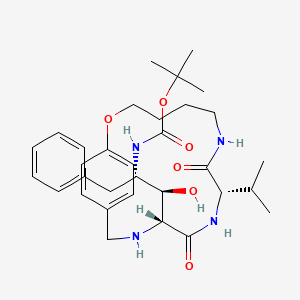
![4-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12733053.png)

